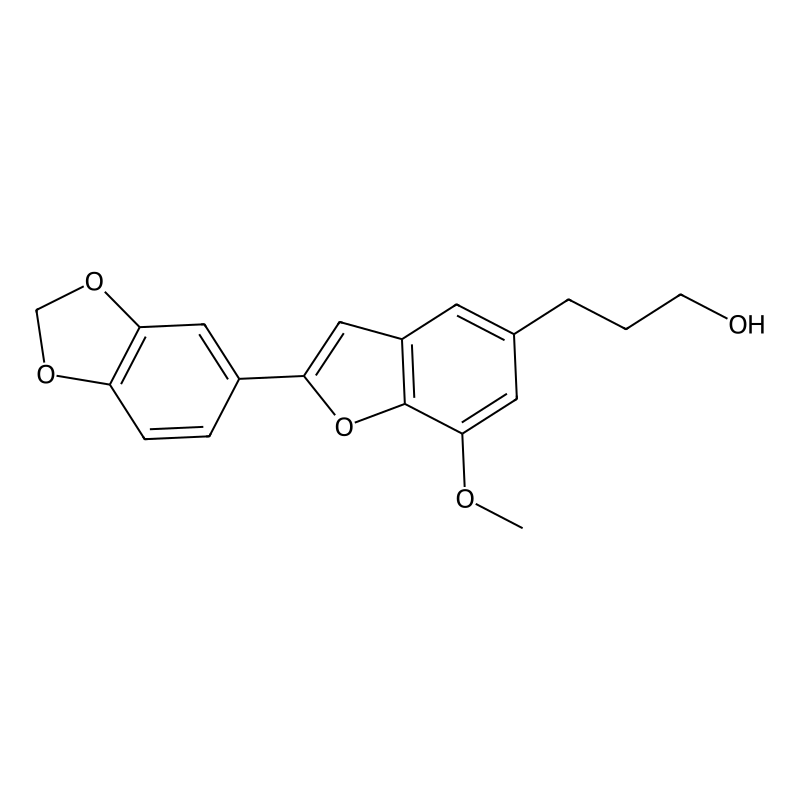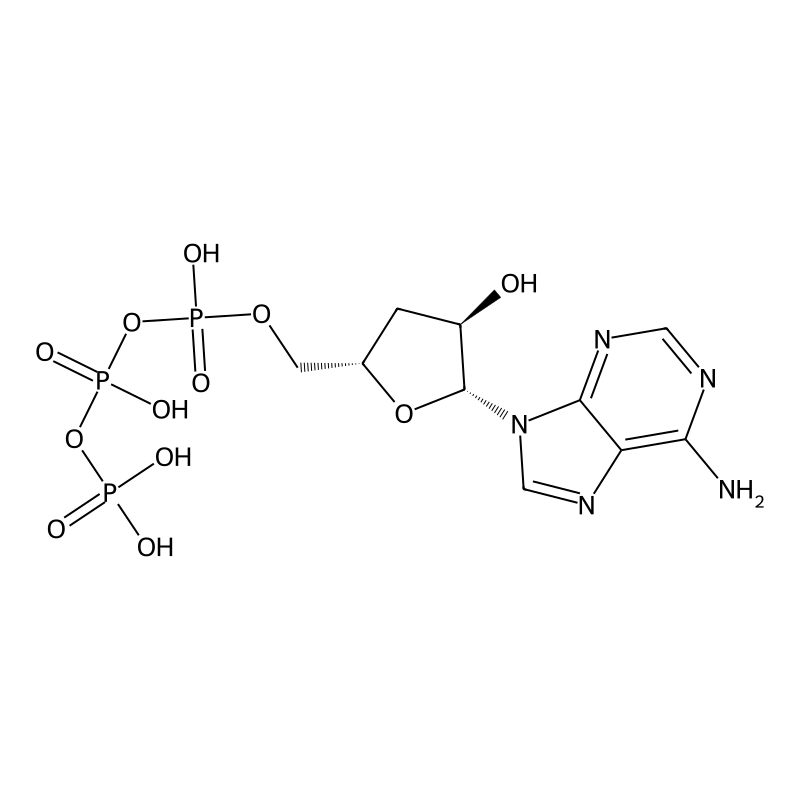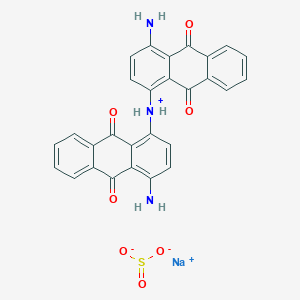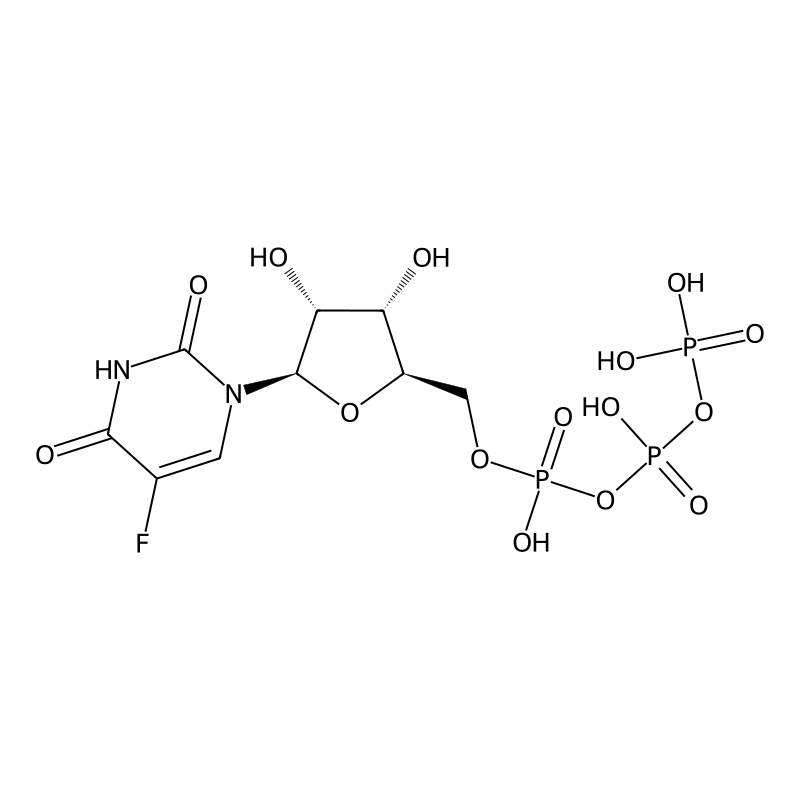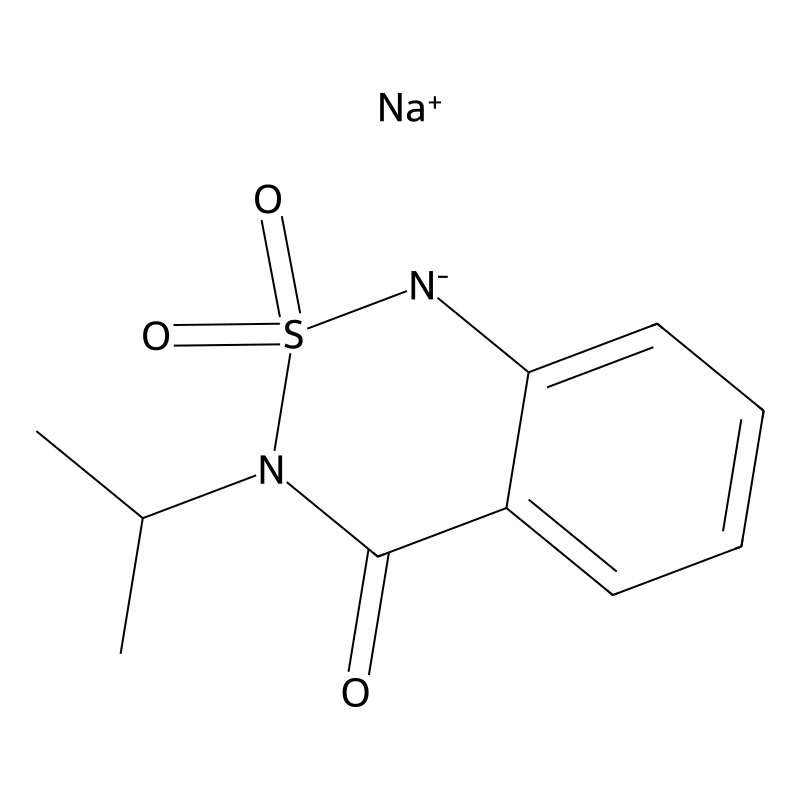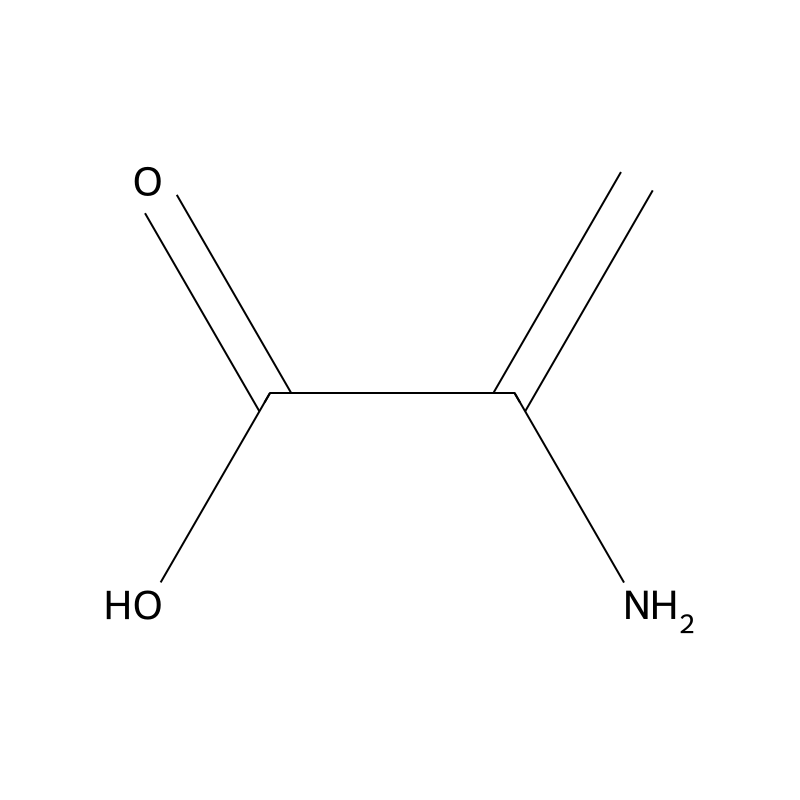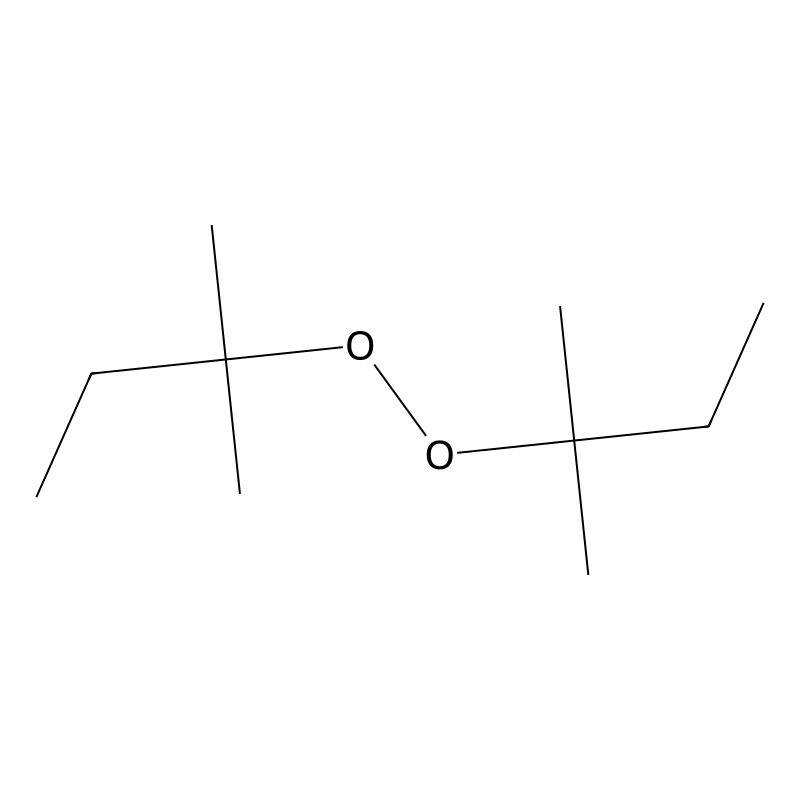Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
Catalog No.
S1484985
CAS No.
100728-84-5
M.F
C15H18N2O3
M. Wt
274.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
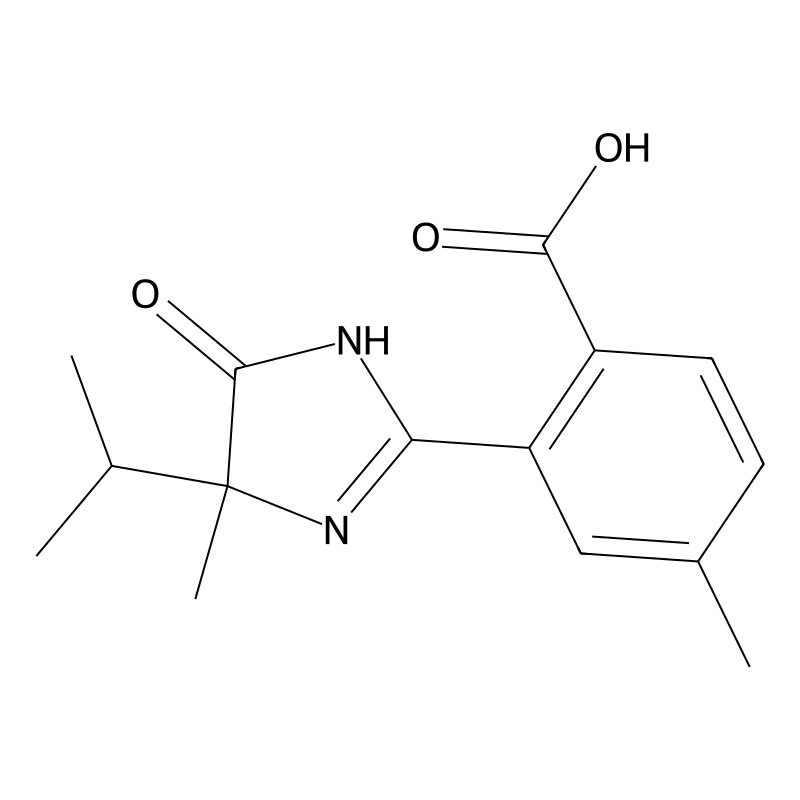
Content Navigation
CAS Number
100728-84-5
Product Name
Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
IUPAC Name
4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid
Molecular Formula
C15H18N2O3
Molecular Weight
274.31 g/mol
InChI
InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20)
InChI Key
KFEFNHNXZQYTEW-UHFFFAOYSA-N
SMILES
CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C
Canonical SMILES
CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C
Chemical Identity
para-Imazamethabenz is a chemical compound with the molecular formula C₁₅H₁₈N₂O₃. It is a white to slightly yellow crystalline solid [Source: National Institutes of Health ].
Research Applications
Research on para-imazamethabenz is limited. However, some studies have investigated its potential properties and applications, including:
- Herbicidal activity: Some studies have explored the potential herbicidal properties of para-imazamethabenz. However, more research is needed to determine its effectiveness and safety as a herbicide [Source: National Institutes of Health ].
- Synthesis of other compounds: para-Imazamethabenz can be used as a starting material for the synthesis of other compounds, such as imazamethabenz-methyl, which has been studied for its potential herbicidal and fungicidal activities [Source: National Institutes of Health ].
- Imazamethabenz-methyl is a selective herbicide belonging to the imidazolinone class.
- It's a proherbicide, meaning it requires conversion in the soil to become the active herbicidal form, imazamethabenz [].
- It's primarily used for controlling grass weeds in wheat and wild oat crops.
Molecular Structure Analysis
- Imazamethabenz-methyl is a mixture of two isomers with a similar structure: methyl 6-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-m-toluate and methyl 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-p-toluate, in a 3:2 ratio.
- The key features include:
- An imidazolinone ring, which is responsible for the herbicidal activity.
- A methyl group attached to the imidazolinone ring.
- A toluene moiety (methyl-substituted benzene ring) with the methyl group attached either in the meta (m-) or para (p-) position.
Chemical Reactions Analysis
- Synthesis: The specific synthesis of imazamethabenz-methyl is not readily available in public scientific literature.
- However, the synthesis of the related compound imazamethabenz involves a multi-step process starting from commercially available chemicals [].
- Decomposition: Imazamethabenz-methyl undergoes hydrolysis in soil to release the active herbicide imazamethabenz [].
Physical And Chemical Properties Analysis
- Imazamethabenz-methyl acts as a proherbicide and gets converted to imazamethabenz in the soil [].
- Imazamethabenz inhibits the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants. This ultimately leads to the death of the weeds.
XLogP3
2.3
Other CAS
100728-84-5
81405-85-8
89318-82-1
81405-85-8
89318-82-1
Wikipedia
2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds

